

physical and chemical properties of Nicotinoylcholine iodide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nicotinoylcholine iodide

Cat. No.: B15489579 Get Quote

An In-depth Technical Guide to Nicotinoylcholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinoylcholine iodide is a quaternary ammonium salt that acts as an agonist for nicotinic acetylcholine receptors (nAChRs). As a structural analog of the endogenous neurotransmitter acetylcholine, it is a valuable tool in neuroscience research for studying the function and pharmacology of nAChRs. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of **Nicotinoylcholine iodide**, with a focus on its role in activating intracellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and application in drug development.

Physical and Chemical Properties

Nicotinoylcholine iodide is a white to pale yellow solid. It is chemically stable under standard ambient conditions but is known to be hygroscopic and sensitive to light and moisture.[1] Proper storage in a tightly closed container, in a dry and well-ventilated place, preferably under an inert atmosphere, is recommended to maintain its integrity.[1]

Data Presentation

Property	Value	Reference(s)
Molecular Formula	C11H17IN2O2	-
Molecular Weight	336.17 g/mol	-
Melting Point	199-200 °C	[2]
Solubility	Soluble in DMSO, slightly soluble in water.	[1]
CAS Number	5099-52-5	-
Appearance	White to pale yellow solid	[1]

Note: Quantitative solubility data is not readily available in the literature. It is recommended to determine solubility experimentally for specific applications.

Spectroscopic Data

While specific, high-resolution NMR and IR spectra for **Nicotinoylcholine iodide** are not widely published, the following provides an expected profile based on its chemical structure and data from similar compounds.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of **Nicotinoylcholine iodide** is expected to show characteristic signals for the protons of the nicotinoyl and choline moieties. The protons on the pyridine ring would appear in the aromatic region (typically 7.0-9.0 ppm). The protons of the choline backbone would be observed in the aliphatic region, with the N-methyl protons appearing as a singlet, and the methylene protons as multiplets. The chemical shifts will be influenced by the presence of the quaternary ammonium group and the ester linkage.[3][4][5][6]

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-180 ppm. The carbons of the pyridine ring will appear in the aromatic region

(around 120-150 ppm), while the carbons of the choline moiety will be found in the aliphatic region. The presence of the electronegative nitrogen and oxygen atoms will influence the chemical shifts of the adjacent carbons.[7][8][9][10]

1.2.3. FT-IR Spectroscopy

The infrared spectrum of **Nicotinoylcholine iodide** will be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected around 1730-1750 cm⁻¹. Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aliphatic choline chain and the aromatic ring will appear around 2800-3100 cm⁻¹. The presence of the quaternary ammonium group may also give rise to specific vibrations.[11][12][13][14]

Synthesis of Nicotinoylcholine Iodide

Nicotinoylcholine iodide can be synthesized through the quaternization of a tertiary amine with an alkyl iodide. A common method involves the reaction of nicotinic acid-N,N-dimethylaminoethyl ester with methyl iodide.[2]

Experimental Protocol: Synthesis via N,N-dimethylaminoethyl nicotinate

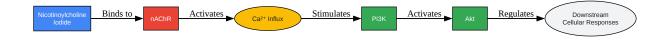
Materials:

- · Nicotinic acid-N,N-dimethylaminoethyl ester
- Methyl iodide
- · Ethyl ether
- Ethanol

Procedure:

- Dissolve nicotinic acid-N,N-dimethylaminoethyl ester in ethyl ether.
- Carefully add an equivalent amount of methyl iodide to the solution.

- Allow the reaction to proceed for approximately 2 hours, during which Nicotinoylcholine iodide will start to crystallize.[2]
- Separate the crystals from the liquid by filtration.
- Purify the crude product by recrystallizing it three times from ethanol.
- The final product, O-nicotinoylcholine iodide, should have a melting point between 199 and 200 °C.[2]


Biological Activity and Signaling Pathways

Nicotinoylcholine iodide functions as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The binding of **Nicotinoylcholine iodide** to nAChRs triggers a conformational change in the receptor, leading to the opening of the ion channel and a subsequent influx of cations, primarily Na⁺ and Ca²⁺.[15]

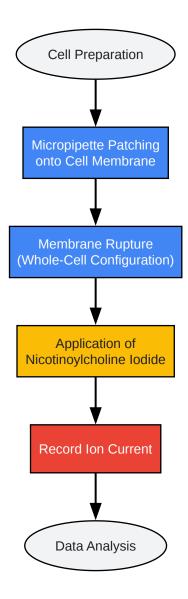
Activation of Intracellular Signaling Cascades

The influx of calcium ions is a critical event that initiates a cascade of intracellular signaling pathways. One of the key pathways activated by nAChR agonists is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[15][16][17]

3.1.1. **Nicotinoylcholine Iodide**-Induced Signaling Pathway

Click to download full resolution via product page

Nicotinoylcholine iodide signaling pathway.


This activation of the PI3K/Akt pathway can lead to a variety of downstream cellular responses, including regulation of cell survival, proliferation, and metabolism.[18][19]

Experimental Protocols for Studying Biological Activity

Whole-Cell Voltage Clamp Recording

This electrophysiological technique is used to measure the ion currents flowing through the nAChRs upon activation by **Nicotinoylcholine iodide**.

Workflow for Whole-Cell Voltage Clamp:

Click to download full resolution via product page

Workflow for whole-cell voltage clamp.

Measurement of Intracellular Calcium Concentration

The change in intracellular calcium concentration upon stimulation with **Nicotinoylcholine iodide** can be quantified using fluorescent calcium indicators like Fura-2 AM.

Protocol for Fura-2 AM Calcium Imaging:

Materials:

- Cells expressing nAChRs
- Fura-2 AM
- DMSO
- Pluronic F-127 (optional, to aid dye loading)
- HEPES-buffered saline solution (HBSS)
- Fluorescence microscope with appropriate filters for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

- Cell Preparation: Culture cells on coverslips suitable for microscopy.
- Dye Loading:
 - Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[20][21]
 - \circ Dilute the Fura-2 AM stock solution in HBSS to the final working concentration (typically 1-5 μ M). Pluronic F-127 can be added to this solution to improve dye solubility and cell loading.
 - Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.[22]
- Washing: After incubation, wash the cells with fresh HBSS to remove extracellular dye.

- De-esterification: Allow the cells to incubate in HBSS for an additional 30 minutes at room temperature in the dark to ensure complete de-esterification of the Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.[23]
- Imaging:
 - Mount the coverslip with the loaded cells onto the microscope stage.
 - Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.
 - Establish a baseline fluorescence ratio (F340/F380) before adding the agonist.
 - Add Nicotinoylcholine iodide to the cells and record the change in the fluorescence ratio over time.
- Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is
 proportional to the intracellular calcium concentration. This ratiometric measurement
 minimizes issues related to uneven dye loading, photobleaching, and cell thickness.[23]

Conclusion

Nicotinoylcholine iodide is a valuable pharmacological tool for the investigation of nicotinic acetylcholine receptors. Its well-defined chemical properties and synthesis routes, combined with its specific biological activity, make it an ideal compound for studying nAChR-mediated signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to further explore the intricate roles of nAChRs in cellular physiology and to advance the development of novel therapeutics targeting these receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

- 1. CHOLINE IODIDE CAS#: 17773-10-3 [amp.chemicalbook.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. web.pdx.edu [web.pdx.edu]
- 5. NMR Chemical Shift Values Table Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. bhu.ac.in [bhu.ac.in]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rapid Akt activation by nicotine and a tobacco carcinogen modulates the phenotype of normal human airway epithelial cells PMC [pmc.ncbi.nlm.nih.gov]
- 16. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. mdpi.com [mdpi.com]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. moodle2.units.it [moodle2.units.it]
- 22. hellobio.com [hellobio.com]
- 23. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging Amerigo Scientific [amerigoscientific.com]
- To cite this document: BenchChem. [physical and chemical properties of Nicotinoylcholine iodide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15489579#physical-and-chemical-properties-of-nicotinoylcholine-iodide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com